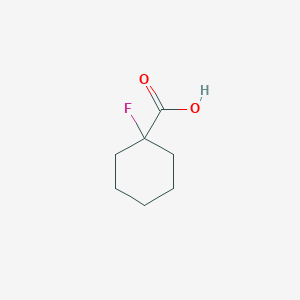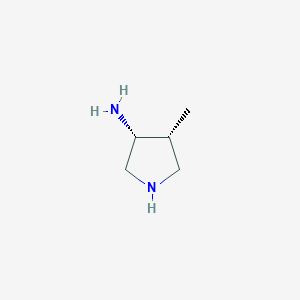
Tris(2,4,6-tribromophenoxy)dichlorophosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-tribromophenoxy)dichlorophosphorane, commonly known as TRIS, is a chemical compound that belongs to the family of organophosphorus flame retardants. It is widely used in various industrial and consumer products, including electronic devices, textiles, and building materials, due to its excellent flame retardant properties. However, concerns have been raised about the potential health and environmental risks associated with TRIS exposure. In
Mechanism of Action
TRIS acts as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during the combustion process, interrupting the chain reaction and slowing down the spread of fire.
Biochemical and Physiological Effects:
TRIS has been shown to have toxic effects on various organisms, including humans. Animal studies have demonstrated that TRIS exposure can lead to developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. TRIS has also been found to be a potential carcinogen.
Advantages and Limitations for Lab Experiments
TRIS is widely used in lab experiments due to its excellent flame retardant properties. However, it is important to note that TRIS can interfere with certain analytical techniques, such as gas chromatography, due to its high boiling point and low volatility. Additionally, TRIS can be difficult to handle and store due to its high reactivity and potential for decomposition.
Future Directions
There is a need for further research on the potential health and environmental risks associated with TRIS exposure. Specifically, research is needed to determine the extent of TRIS migration from consumer products into the environment and the potential for human exposure. Additionally, alternative flame retardants with lower toxicity and environmental impact should be developed and evaluated for their effectiveness in various applications.
In conclusion, TRIS is a widely used flame retardant that has been extensively studied for its properties and potential risks. While it is effective in reducing the flammability of various materials, concerns have been raised about its potential toxicity and environmental impact. Further research is needed to better understand the risks associated with TRIS exposure and to develop safer alternatives.
Synthesis Methods
TRIS can be synthesized by reacting 2,4,6-tribromophenol with phosphorus oxychloride in the presence of a base. The reaction produces TRIS as a white crystalline solid with a melting point of 117-119°C. The purity of TRIS can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
TRIS has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polystyrene, and textiles. However, research has also demonstrated that TRIS can migrate from these materials into the environment and potentially pose a risk to human health and the ecosystem.
properties
CAS RN |
112475-42-0 |
|---|---|
Product Name |
Tris(2,4,6-tribromophenoxy)dichlorophosphorane |
Molecular Formula |
C18H6Br9Cl2O3P |
Molecular Weight |
1091.2 g/mol |
IUPAC Name |
dichloro-tris(2,4,6-tribromophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C18H6Br9Cl2O3P/c19-7-1-10(22)16(11(23)2-7)30-33(28,29,31-17-12(24)3-8(20)4-13(17)25)32-18-14(26)5-9(21)6-15(18)27/h1-6H |
InChI Key |
ACXYOQYLAANNIF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |
Other CAS RN |
112475-42-0 |
synonyms |
2,4,6-TPDP tris(2,4,6-tribromophenoxy)dichlorophosphorane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
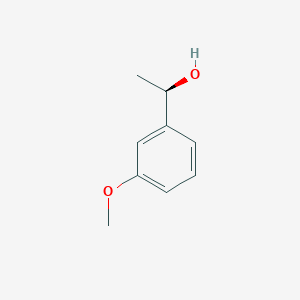
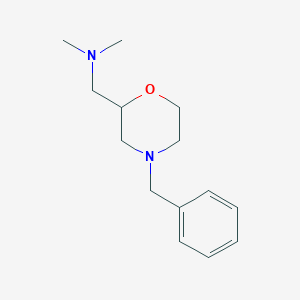

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

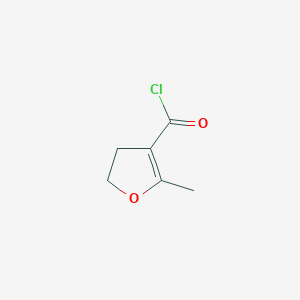




![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
